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Compound of Interest

Compound Name: hex-5-en-3-ol

Cat. No.: B1330363

An In-depth Technical Guide to the Spectroscopic Data of Hex-5-en-3-ol

This guide provides a comprehensive overview of the spectroscopic data for hex-5-en-3-ol
(CAS No: 688-99-3), tailored for researchers, scientists, and professionals in drug
development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow
of the spectroscopic analysis process.

Molecular Structure

IUPAC Name: hex-5-en-3-ol[1] Molecular Formula: CeH120[1][2] Molecular Weight: 100.16
g/mol [1][2] Structure:

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry for hex-5-en-3-ol.

Table 1: *"H NMR Spectroscopic Data

Protons adjacent to the electron-withdrawing hydroxyl group are deshielded and appear
downfield (3.4-4.5 ppm).[3][4][5] The proton on the oxygen atom itself can have a variable
chemical shift and is often a broad singlet.[4]
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Protons (Position) Chemical Shift (9, Multiplicity Coupling Constant
ppm) (J, Hz)

H-1 ~0.9 Triplet

H-2 ~1.5 Multiplet

H-3 (CH-OH) ~3.6-4.1 Multiplet

H-4 ~2.1-23 Multiplet

H-5 ~5.8 Multiplet (ddt)

H-6 (vinyl) ~5.0-5.2 Multiplet (dd)

OH \;;r)iable (typically 2.0- Singlet (broad)

Note: Exact chemical shifts and coupling constants can vary based on the solvent and
spectrometer frequency. The data presented is a representative compilation from spectral
databases.

Table 2: *C NMR Spectroscopic Data

In 13C NMR, the carbon atom bonded to the hydroxyl group is characteristically deshielded,
appearing in the 50-80 ppm range.[3][4][5]

Carbon (Position) Chemical Shift (6, ppm)
C-1 ~10

C-2 ~30

C-3 (C-OH) ~70

C-4 ~42

C-5 ~135

C-6 ~118
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Note: Data is referenced from spectral databases and may vary slightly based on experimental
conditions.

Table 3: IR Absorption Data

The IR spectrum of an alcohol is distinguished by a strong, broad O-H stretching band and a C-
O stretching band.[5][6] The broadness of the O-H band is due to hydrogen bonding.[4][5]

Absorption Range

Functional Group Intensity Description
(cm™)

O-H Stretch 3200 - 3500 Strong, Broad Alcohol, H-bonded

C-H Stretch (sp?) 3010 - 3100 Medium Alkene C-H

C-H Stretch (sp3) 2850 - 2960 Strong Alkane C-H[7]

C=C Stretch 1640 - 1680 Medium Alkene

C-O Stretch 1050 - 1260 Strong Alcohol[6]

Source: The FTIR spectrum was recorded from a neat sample using a capillary cell.[1]

Table 4: Mass Spectrometry Fragmentation Data

Alcohols in a mass spectrometer typically undergo two primary fragmentation pathways: alpha-
cleavage and dehydration (loss of water).[5][8][9][10] The molecular ion peak for primary and
secondary alcohols is often small or absent.[8][11]

m/z Value Interpretation Fragmentation Pathway
100 [M]* (Molecular lon) lonization of hex-5-en-3-ol

82 [M-18]* Dehydration (Loss of H20)

71 [M-C2Hs]* a-cleavage

57 [M-C3Hs0]* Fragmentation

41 [CsHs]* Allyl cation
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Source: Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy Protocol

Sample Preparation: A small aliquot (~0.5 mL) of purified hex-5-en-3-ol is placed directly into
a 5 mm NMR tube.[12][13] Alternatively, for higher resolution or when required by the
instrument, the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCIs) at a
concentration of approximately 5-10 mg/mL.

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., Varian A-60 or
equivalent).[1]

IH NMR Acquisition: The *H NMR spectrum is recorded, typically with a pulse angle of 90°
and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane
(TMS) at 0.00 ppm.

13C NMR Acquisition: The 3C NMR spectrum is acquired using proton decoupling to simplify
the spectrum to singlets for each unique carbon.[14] DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate
between CH, CHz, and CHs groups.[12][13]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Integration of peaks in the
'H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy Protocol

Sample Preparation (Neat): For a neat liquid sample, a drop of hex-5-en-3-ol is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates, forming a thin
capillary film.[1]

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer (e.g., Digilab FTS-14 or equivalent).[1]
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e Acquisition: The sample is placed in the instrument's sample holder, and a background
spectrum (of air or the salt plates) is collected first. The sample spectrum is then recorded,
typically over a range of 4000 to 400 cm~1.[7] Multiple scans (e.g., 32 or 64) are averaged to
improve the signal-to-noise ratio.

o Data Processing: The sample interferogram is ratioed against the background interferogram
and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

o Sample Introduction (GC-MS): The sample is introduced via a gas chromatograph (GC) to
separate it from any impurities. A small volume of a dilute solution of hex-5-en-3-ol in a
volatile solvent (e.g., dichloromethane) is injected into the GC.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron lonization (EIl) is a common method, where the sample is bombarded
with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged fragments are accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

» Detection: A detector records the abundance of each fragment at its specific m/z value,
generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of hex-5-en-3-ol.
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Caption: Workflow for the spectroscopic characterization of hex-5-en-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

